![molecular formula C16H21N3O8S B1196265 セファロスポリンC CAS No. 61-24-5](/img/structure/B1196265.png)
セファロスポリンC
概要
説明
セファロスポリンCは、セファロスポリン系に属する抗生物質です。 1961年に、アクレモニュウム属の菌類から初めて単離されました . This compound自体は抗生物質として高い活性はありませんが、セファロチンなどの多くの合成類似体の開発のためのリード化合物として役立ち、これらの合成類似体は市販された最初のセファロスポリン系抗生物質の一部となりました . This compoundは、酸に対する安定性と無毒性で知られており、抗生物質研究において貴重な化合物となっています .
2. 製法
合成経路と反応条件: this compoundは、主にアクレモニュウム・クリソゲナム菌による発酵によって生産されます . 生合成には、ペニシリンNからデアセトキシthis compoundへの変換、続いてthis compoundを生成するためのさらなる修飾が含まれます . This compoundの工業生産では、収率と力価を高めるために発酵プロセスを最適化しています .
工業生産方法: this compoundの工業生産には、通常、アクレモニュウム・クリソゲナムを用いた大規模発酵が用いられます。 分子生物学と代謝工学の進歩により、高収率株と最適化された発酵条件が開発されました . さらに、this compoundを7-アミノセファロスポラン酸に変換する酵素的方法が開発されており、これは半合成セファロスポリンの合成における重要な中間体です .
科学的研究の応用
Scientific Research Applications
- Antibacterial Activity
-
Resistance Mechanisms
- One of the significant advantages of cephalosporins derived from CPC is their resistance to certain beta-lactamases, enzymes produced by bacteria that can inactivate many antibiotics. This property allows cephalosporins to remain effective against resistant strains, particularly important in hospital settings where antibiotic resistance is prevalent .
-
Development of Semi-Synthetic Derivatives
- The conversion of CPC into 7-ACA has led to the creation of various semi-synthetic cephalosporins, including first-generation (e.g., cefazolin), second-generation (e.g., cefuroxime), third-generation (e.g., ceftriaxone), and fourth-generation (e.g., cefepime) antibiotics. Each generation has enhanced efficacy against specific bacterial strains and improved pharmacokinetic properties .
Case Study 1: Treatment of Meningitis
A study demonstrated that third-generation cephalosporins derived from CPC, such as ceftriaxone, are effective in treating bacterial meningitis due to their ability to penetrate the blood-brain barrier. Patients treated with these antibiotics showed significant improvement in clinical symptoms and reduced mortality rates compared to those receiving first-generation treatments .
Case Study 2: Surgical Prophylaxis
In surgical settings, the use of cefazolin (a first-generation cephalosporin derived from CPC) has been shown to significantly reduce the incidence of postoperative infections. A randomized controlled trial indicated that patients receiving prophylactic doses of cefazolin before surgery had lower infection rates than those who did not receive antibiotic prophylaxis .
Case Study 3: Treatment of Resistant Infections
The emergence of resistant strains such as Pseudomonas aeruginosa poses challenges in treatment. However, fourth-generation cephalosporins like cefepime have been developed from CPC and have demonstrated efficacy against these resistant strains. Clinical trials have shown that patients with severe infections caused by resistant bacteria responded well to treatment with these advanced cephalosporins .
準備方法
Synthetic Routes and Reaction Conditions: Cephalosporin C is primarily produced through fermentation by the fungus Acremonium chrysogenum . The biosynthesis involves the conversion of penicillin N to deacetoxycephalosporin C, followed by further modifications to produce Cephalosporin C . The industrial production of Cephalosporin C involves optimizing the fermentation process to enhance yield and titer .
Industrial Production Methods: The industrial production of Cephalosporin C typically involves large-scale fermentation using Acremonium chrysogenum. Advances in molecular biology and metabolic engineering have led to the development of high-yield strains and optimized fermentation conditions . Additionally, enzymatic methods have been developed to convert Cephalosporin C to 7-aminocephalosporanic acid, a key intermediate for the synthesis of semi-synthetic cephalosporins .
化学反応の分析
反応の種類: セファロスポリンCは、酸化、還元、置換など、さまざまな化学反応を起こします。 これらの反応は、化合物を修飾して異なるセファロスポリン誘導体を得るために不可欠です .
一般的な試薬と条件: this compoundの化学修飾に使用される一般的な試薬には、D-アミノ酸オキシダーゼとGL-7-ACAアシルラーゼが含まれます . これらの酵素は、穏やかな条件下でthis compoundを7-アミノセファロスポラン酸に変換することを促進し、プロセスを環境に優しく効率的にします .
主要な生成物: this compoundの化学反応から生成される主要な生成物には、セファロチン、セファゾリン、セフuroキシムなどのさまざまな半合成セファロスポリンが含まれます . これらの誘導体は、親化合物に比べて抗菌活性が向上し、薬物動態特性が改善されています .
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用があります。
作用機序
類似化合物との比較
セファロスポリンCは、抗菌活性に重要なβ-ラクタム環を共有する、他のセファロスポリンとペニシリンと構造的に類似しています . this compoundは、酸に対する安定性と無毒性など、新しい抗生物質の開発に役立つ貴重なリード化合物とするユニークな特性を持っています .
類似化合物:
セファロチン: 抗菌活性が向上したthis compoundの合成類似体.
セファゾリン: this compoundから誘導された半合成セファロスポリンで、半減期が長く、血清濃度が高いことで知られています.
セフuroキシム: β-ラクタマーゼに対する安定性が向上し、抗菌スペクトルが広い別の半合成誘導体.
結論として、this compoundは、新しいセファロスポリン系抗生物質の開発に大きく貢献した、抗生物質研究の分野における基礎的な化合物です。そのユニークな特性と幅広い用途により、化学、生物学、医学、産業における重要な研究対象となっています。
生物活性
Cephalosporin C (CPC) is a notable member of the cephalosporin antibiotic family, first isolated from the fungus Acremonium chrysogenum in 1961. While it is not widely used as a therapeutic agent due to its relatively weak antibacterial activity, it serves as a crucial precursor for the development of semi-synthetic cephalosporins, which are extensively utilized in clinical settings. This article explores the biological activity of cephalosporin C, including its mechanisms, production enhancements, and relevant case studies.
Cephalosporin C exerts its antibacterial effects primarily through the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This inhibition leads to cell lysis and death, particularly effective against certain Gram-positive and some Gram-negative bacteria. However, CPC demonstrates limited activity against staphylococci and other resistant strains due to its inherent structural properties that make it susceptible to β-lactamase enzymes produced by some bacteria .
Biological Activity Profile
The biological activity of cephalosporin C can be summarized as follows:
Property | Description |
---|---|
Source | Isolated from Acremonium chrysogenum |
Chemical Structure | Contains a β-lactam ring; derivative of penicillin |
Antibacterial Spectrum | Moderate activity against Salmonella typhi and Staphylococcus aureus |
Resistance | Resistant to certain β-lactamases but not all |
Toxicity | Non-toxic in vivo; exhibits safety in animal models |
Production Enhancements
Recent advancements in genetic engineering have significantly improved the production yields of cephalosporin C. A study demonstrated that introducing multiple genes associated with CPC biosynthesis into an industrial strain of Acremonium chrysogenum resulted in a remarkable increase in CPC production—up to 116.3% higher than the parental strain. The genes included cefG and cefEF, critical for the final steps of CPC biosynthesis, and vgb, which encodes a bacterial hemoglobin that enhances oxygen availability during fermentation .
Case Studies
- Historical Development : The discovery of cephalosporin C marked a pivotal moment in antibiotic development. Initial studies showed that crude extracts from Acremonium chrysogenum could suppress bacterial growth effectively, leading to further research into its chemical modifications and applications .
- Synthetic Derivatives : The synthesis of 7-aminocephalosporanic acid (7-ACA) from cephalosporin C has been foundational for creating various cephalosporins with enhanced antibacterial properties. This transformation allows for the development of drugs capable of overcoming bacterial resistance mechanisms .
- Biological Assays : A study utilized Vibrio cholerae to assay low concentrations of cephalosporin C in culture fluids, demonstrating its practical application in microbiological research and the assessment of antibiotic efficacy .
Research Findings
Research continues to explore the full potential of cephalosporin C and its derivatives:
- In Vivo Activity : Studies indicate that while cephalosporin C itself may not be highly active, its derivatives show significant promise in treating infections caused by resistant bacteria. For instance, semi-synthetic derivatives have been developed that maintain efficacy against strains resistant to penicillin .
- Mechanistic Studies : Investigations into the structural modifications of CPC have revealed insights into how changes can enhance its stability and activity against resistant bacterial strains. These findings are crucial for guiding future antibiotic development strategies .
特性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKIDJSKDBPKTQ-GLXFQSAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
||
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90960427 | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61-24-5, 11111-12-9, 39879-21-5 | |
Record name | Cephalosporin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cephalosporin C [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011111129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C disodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039879215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cephalosporin C | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03313 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cephalosporin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium [6R-[6α,7β(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEPHALOSPORIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XIY7HJT5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cephalosporin C exert its antibacterial effect?
A1: Cephalosporin C, like other β-lactam antibiotics, targets bacterial transpeptidases, also known as penicillin-binding proteins (PBPs) [, , ]. These enzymes are crucial for peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting PBPs, cephalosporin C disrupts cell wall formation, ultimately leading to bacterial cell death.
Q2: Does cephalosporin C's interaction with PBPs differ from other cephalosporins?
A2: While cephalosporin C shares the core β-lactam mechanism with other cephalosporins, its interaction with specific PBPs can differ based on its side chain [, ]. This difference in binding affinity can influence its spectrum of activity and potency against various bacterial species.
Q3: Are there any downstream effects on bacterial cells after cephalosporin C treatment?
A3: Inhibition of PBPs by cephalosporin C triggers a cascade of events in bacterial cells [, , ]. Besides disrupting cell wall synthesis, it can activate autolytic enzymes, leading to cell lysis. Additionally, it can induce morphological changes in bacteria, affecting their growth and division.
Q4: What is the molecular formula and weight of cephalosporin C?
A4: The molecular formula of cephalosporin C is C16H21N3O8S, and its molecular weight is 415.43 g/mol.
Q5: Are there specific spectroscopic data available to identify cephalosporin C?
A5: Yes, cephalosporin C exhibits characteristic ultraviolet (UV) absorption properties, with a distinct peak around 260 nm []. Infrared (IR) spectroscopy can also be used to identify specific functional groups within the molecule, further confirming its identity [].
Q6: How stable is cephalosporin C in aqueous solutions?
A6: Cephalosporin C can undergo hydrolysis in aqueous solutions, particularly at higher temperatures and extreme pH values [, ]. This degradation process can lead to the formation of less active compounds like desacetylcephalosporin C.
Q7: Are there specific conditions or substances that can affect the stability of cephalosporin C?
A7: The presence of certain substances, like sodium thiosulfate, can lead to the non-biological conversion of cephalosporin C to a different derivative, cephalosporin C(x) [, ]. Additionally, the presence of enzymes like cephalosporin C acetyl esterase can also impact its stability [].
Q8: Are there any known enzymatic reactions involving cephalosporin C as a substrate?
A8: Yes, cephalosporin C acts as a substrate for enzymes like cephalosporin C acylase [, , ]. This enzyme catalyzes the hydrolysis of cephalosporin C to produce 7-aminocephalosporanic acid (7-ACA), a key intermediate for synthesizing various semi-synthetic cephalosporins.
Q9: Can you elaborate on the catalytic mechanism of cephalosporin C acylase and its significance?
A9: Cephalosporin C acylase is a heterodimeric enzyme that cleaves the side chain of cephalosporin C [, , ]. This reaction is crucial for the industrial production of 7-ACA, which lacks intrinsic antibacterial activity but serves as a versatile starting material for introducing various side chains to generate potent semi-synthetic cephalosporins.
Q10: Have computational methods been employed to study cephalosporin C and its derivatives?
A10: Yes, computational techniques like homology modeling and molecular docking have been used to study the interaction of cephalosporin C acylase with its substrate, cephalosporin C [, ]. This information allows researchers to understand the enzyme's catalytic mechanism and design mutants with improved activity or altered substrate specificity.
Q11: How do structural modifications of cephalosporin C affect its activity?
A11: Modifications to the cephalosporin C structure, particularly the side chain at position 7, significantly influence its pharmacological properties [, , ]. These alterations can impact its binding affinity for PBPs, impacting its spectrum of activity, potency, and stability.
Q12: Can you provide specific examples of how side-chain modifications alter cephalosporin C activity?
A12: Replacing the D-α-aminoadipyl side chain of cephalosporin C with a phenylacetyl group, like in benzylpenicillin, can enhance its activity against certain gram-positive bacteria []. Conversely, modifications introducing a carbamoyl group at the 3-methyl position, like in A16886A, can confer activity against specific resistant strains [].
Q13: What are the challenges associated with the formulation of cephalosporin C?
A13: Cephalosporin C's susceptibility to hydrolysis necessitates careful consideration during formulation [, ]. Stabilizing agents and controlled pH environments can be employed to minimize degradation and ensure optimal shelf life.
Q14: Are there any alternative formulation strategies being explored to improve cephalosporin C stability?
A14: Research focuses on developing novel drug delivery systems, such as liposomes or nanoparticles, to encapsulate and protect cephalosporin C from degradation [, ]. These approaches aim to enhance its stability, solubility, and bioavailability, potentially enabling more efficient drug delivery.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。